molecular formula C15H21N5O4 B2797890 6-[2-(2-Hydroxyethoxy)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 876902-66-8

6-[2-(2-Hydroxyethoxy)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2797890
CAS RN: 876902-66-8
M. Wt: 335.364
InChI Key: VCARHJWQDYWPCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-(2-Hydroxyethoxy)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione, commonly known as SQ22536, is a selective inhibitor of adenylate cyclase. It is a small molecule that has been widely used in scientific research to study the biochemical and physiological effects of cAMP signaling pathways.

Scientific Research Applications

Drug Delivery Systems

This compound can be used in the synthesis and characterization of hydrogels for drug delivery under UV irradiation . The hydrogels are based on 2-hydroxyl ethyl methacrylate (HEMA), and the compound acts as a photo-initiator influencing the drug release behavior of the resulting hydrogels .

Biomedical Applications

The compound can act as a photoinitiator of photopolymerization processes in biomedical applications . These processes require an appropriate initiating system that must meet additional criteria such as high water solubility, non-toxicity to cells, and compatibility with visible low-power light sources .

Synthesis of Polyacrylamide-grafted Chitosan Nanoparticles

The compound can be used as a photo-initiator to synthesize polyacrylamide-grafted chitosan nanoparticles . This process involves the copolymerization of acrylamide and chitosan nanoparticles .

Production of Hydrophobic Polyurethane Sponge

The compound can be used in the synthesis of hydrophobic polyurethane sponge through thiol–ene Click reaction .

Photosensitive Silanes

The compound can be used in the synthesis of photosensitive silanes with branched architectures. These silanes allow patterning and coupling of proteins and cells on surfaces.

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines

The compound can be used in the synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines . These triazines have applications in different fields, including the production of herbicides and polymer photostabilisers .

properties

IUPAC Name

6-[2-(2-hydroxyethoxy)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O4/c1-9-10(2)20-11-12(17(3)15(23)18(4)13(11)22)16-14(20)19(9)5-7-24-8-6-21/h21H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCARHJWQDYWPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCOCCO)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-(2-hydroxyethoxy)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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